![molecular formula C6H6N4O B1460687 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 5334-56-5](/img/structure/B1460687.png)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a hydroxyl group at the 4-position. Its molecular formula is C₆H₆N₄O, with a molecular weight of 150.14 g/mol (calculated from evidence-based analogs) .
The compound is synthesized via methods such as multi-component reactions or stepwise substitutions, as seen in related pyrazolo[3,4-d]pyrimidine derivatives . It serves as a key intermediate for further functionalization, enabling the development of bioactive molecules targeting kinases, dehydrogenases, or herbicides .
Preparation Methods
Hydrolysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- The most documented and straightforward method to prepare 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is through the hydrolysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- This reaction typically involves heating the chloro-substituted precursor in a mixture of ethanol and water (80:20 v/v) under reflux conditions.
- The hydrolysis replaces the chlorine atom at the 4-position with a hydroxyl group, yielding the desired 4-ol compound.
Parameter | Details |
---|---|
Starting material | 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.3 g, 1.8 mmol) |
Solvent | Ethanol/water mixture (8:2) |
Reaction conditions | Reflux for 10 minutes |
Isolation | Cooling to room temperature, crystallization |
Yield | 80% |
Physical form | Colorless plates |
Melting point | 440–442 K (167–169 °C) |
This method was reported with high reproducibility and purity, confirmed by crystallographic analysis, indicating a clean conversion to the 4-ol derivative.
Crystallization and Purification
- After the hydrolysis reaction, the product crystallizes upon cooling.
- The crystallization step is crucial for obtaining a pure compound suitable for further applications or structural studies.
- The crystallized compound exhibits planar molecular geometry, which was confirmed by X-ray crystallography.
Structural and Analytical Confirmation
- The compound's planar structure and purity are validated by single-crystal X-ray diffraction.
- The crystal structure shows strong intermolecular hydrogen bonding (N—H⋯O, C—H⋯O) and π–π stacking, which supports the stability of the hydroxy derivative.
- Crystallographic data provide precise bond lengths, angles, and molecular conformation, confirming the successful preparation of the target compound.
Summary Table of Preparation Method
Step | Conditions/Details | Outcome/Purity |
---|---|---|
Starting material | 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Precursor for hydrolysis |
Solvent | Ethanol/water (8:2) | Suitable for hydrolysis reaction |
Reaction | Reflux for 10 min | Efficient substitution of Cl by OH |
Isolation | Cooling and crystallization | Colorless plates, 80% yield |
Purification | Crystallization | High purity confirmed by XRD |
Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water | Stable solutions for experimental use |
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating promising anticancer potential .
- Kinase Inhibition : This compound acts as a bioisostere of adenine, making it an appealing scaffold for the development of selective cyclin-dependent kinase (CDK) inhibitors. Inhibitors targeting CDK2 have been developed based on this scaffold, showing significant growth inhibitory activity against tumor cells .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. These derivatives were designed to include pharmacophoric features essential for EGFR inhibition and showed promising in vitro activity against cancer cell lines .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of this compound derivatives has been explored to optimize their biological activity. Various substitutions at different positions on the pyrazolo[3,4-d]pyrimidine core have been systematically evaluated:
Substitution Position | Biological Activity | Reference |
---|---|---|
C4 | Potent BTK inhibitor | |
C6 | Antitumor activity | |
N1 | Enhanced selectivity for EGFR |
These studies reveal that specific modifications can enhance the efficacy and selectivity of these compounds as therapeutic agents.
Case Study 1: Antiproliferative Activity
A series of new pyrazolo[3,4-d]pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that two compounds exhibited comparable activity to established drugs like sunitinib, with selectivity indices favoring normal cells over cancerous ones .
Case Study 2: Kinase Inhibition
In a study focusing on CDK inhibition, several derivatives were synthesized and assessed for their ability to inhibit CDK2. The most promising candidates showed significant enzyme inhibition and were further evaluated in vivo using murine models, demonstrating moderate tumor growth inhibition .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
The following table and analysis compare 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with structurally or functionally related compounds, highlighting differences in physicochemical properties, synthesis, and biological activity.
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Comparative Insights
Structural Modifications and Physicochemical Properties
- Substitution at 1-Position : The 1-methyl group in the target compound reduces polarity compared to 1-phenyl analogs (e.g., 1-phenyl derivative, MW 212.21), enhancing lipophilicity .
- Functional Groups :
- 4-Hydroxyl vs. 4-Chloro : The hydroxyl group in the target compound allows hydrogen bonding but limits reactivity. Chlorination (e.g., 4-chloro derivative) increases electrophilicity, enabling nucleophilic substitutions for drug development .
- Thioether and Sulfonyl Groups : Derivatives with thioether (e.g., 15b in ) or sulfonyl (e.g., CAS 1044139-94-7 ) substituents exhibit higher molecular weights (>300 g/mol) and improved target binding due to sulfur’s electronegativity.
Biological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides an overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆N₄O. The compound features a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, contributing to its biological activity through potential hydrogen bonding and π-π stacking interactions. The planar configuration of the molecule is crucial for its interaction with biological targets.
Research indicates that this compound may selectively inhibit certain kinases involved in cell proliferation and apoptosis. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, by binding to its active site and preventing interactions with cyclins necessary for cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development .
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
MCF-7 | Breast Adenocarcinoma | 22.7 – 40.75 |
A549 | Lung Cancer | Not specified |
HCT116 | Colorectal Carcinoma | Not specified |
HepG2 | Hepatocellular Carcinoma | Not specified |
The compound demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range, indicating its potential as an effective anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It interacts with various signaling pathways that regulate inflammation, although specific mechanisms remain under investigation.
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrazol-3-one substrates with various alkylating agents under controlled conditions. The following general steps outline the synthesis process:
- Formation of Pyrazolones : Starting materials undergo condensation reactions to form pyrazolone derivatives.
- Cyclization : These derivatives are then cyclized to form the pyrazolo[3,4-d]pyrimidine framework.
- Functionalization : The hydroxyl group is introduced at the 4-position through nucleophilic substitution or other functionalization techniques.
Comparative Studies
Several structurally similar compounds have been synthesized and evaluated for their biological activities:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | C₁₂H₁₆N₄O | Enhanced lipophilicity due to cyclohexyl substituent |
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₈H₂₃N₅ | Exhibits different pharmacokinetic properties |
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one | C₆H₆N₄O | Lacks hydroxyl group; may exhibit different activity |
These compounds highlight the importance of substituents in modulating biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their efficacy as kinase inhibitors. For instance, derivatives have been tested for their ability to inhibit Bruton's tyrosine kinase (BTK), which is relevant in hematologic cancers. One study reported that specific substitutions at the C4 position significantly improved enzyme inhibition and cytotoxicity against TMD8 cells in vitro .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carboxamide with urea or thiourea derivatives under reflux in acidic or basic media. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Lewis acids like ZnCl₂ enhance reaction rates .
- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yield by 15–20% via cavitation effects . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended .
Q. How is the structural identity of this compound confirmed experimentally?
Key characterization methods include:
- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.9 ppm (N-methyl group) confirm the core structure .
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–N–C angles ≈ 120° in the pyrazole ring) to validate stereochemistry .
- Mass spectrometry : Molecular ion peaks at m/z 136.11 (C₅H₄N₄O) align with theoretical values .
Q. What are the known biological activities of this compound, and how are preliminary assays designed?
The compound exhibits antioxidant , antimicrobial , and anticancer properties. For preliminary screening:
- Antimicrobial assays : Use agar diffusion (e.g., against S. aureus and E. coli) with 50–100 µg/mL concentrations .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values ≤ 10 µM. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve therapeutic efficacy?
SAR analysis involves:
- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –F) at position 3 to enhance anticancer activity by 30–40% .
- Heterocyclic fusion : Attach triazole rings via click chemistry to improve solubility and bioavailability .
- Computational modeling : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and docking simulations (AutoDock Vina) to assess target binding (e.g., xanthine oxidase inhibition) .
Q. How should conflicting toxicity data from different studies be resolved?
Discrepancies in toxicity (e.g., oral LD₅₀ ranging from 200–500 mg/kg in rodents ) require:
- Standardized protocols : Adopt OECD Guidelines 423 (acute oral toxicity) with fixed dosing regimens.
- Metabolite profiling : LC-MS/MS analysis to identify toxic intermediates (e.g., hydroxylated derivatives) .
- Species-specific testing : Compare murine and human hepatocyte responses to account for metabolic differences .
Q. What experimental designs mitigate risks during in vivo studies involving this compound?
Critical considerations include:
- Dose escalation : Start at 10 mg/kg (rats) with weekly increments of 5 mg/kg, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
- Teratogenicity assessment : Follow ICH S5 guidelines using zebrafish embryos or mammalian models (e.g., pregnant mice) to evaluate fetal malformations .
- Handling protocols : Use gloveboxes for powder handling (due to inhalation hazards) and store at –20°C under argon to prevent degradation .
Q. Methodological Notes
Properties
IUPAC Name |
1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQIJFWTUEUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277279, DTXSID90901658 | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5334-56-5 | |
Record name | 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5334-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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